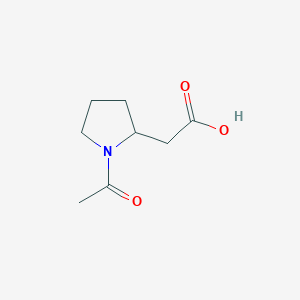

N-acetylhomoproline

Description

Historical Trajectories and Foundational Research in N-acetylhomoproline Synthesis and Application

The synthesis of N-acetylated amino acids is a well-established practice in organic and medicinal chemistry, often employed to protect the amino group during peptide synthesis or to modify the pharmacological properties of a molecule. Foundational methods for the N-acetylation of amino acids typically involve the use of acetylating agents like acetic anhydride. researchgate.netresearchgate.netgoogle.com These processes are often conducted in aqueous solutions or with an acid like acetic acid. google.com While specific seminal papers on the first synthesis of this compound are not prominently highlighted in broad surveys, its preparation falls under these general, robust synthetic protocols.

Research into homoproline and its derivatives has been driven by their potential as building blocks in medicinal chemistry. mdpi.comorganic-chemistry.org Synthetic strategies to create homoproline analogs include methods like the Vilsmeier-Haack reaction and various cycloaddition and hydrogenation techniques. mdpi.comorganic-chemistry.orgacs.org The preparation of this compound itself can be achieved through straightforward N-acetylation of the homoproline precursor. chemicalbook.com Early applications of related N-acetylated amino acids, such as N-acetyl proline and N-acetyl glutamine, have been explored for various industrial and therapeutic purposes. researchgate.net

Significance within Contemporary Chemical and Biochemical Disciplines

The importance of this compound in modern science stems primarily from its utility as a modified amino acid, which confers unique structural and functional properties compared to its naturally occurring counterparts.

Role in Peptidomimetic Design and Synthesis

Peptidomimetics are compounds designed to mimic natural peptides but with improved characteristics such as enhanced stability and better biological activity. nih.gov The incorporation of non-canonical amino acids is a key strategy in peptidomimetic design. nih.govlifechemicals.com Proline and its analogues are of particular interest because they introduce conformational constraints into a peptide chain, which can be crucial for biological function. sigmaaldrich.commdpi.com

This compound serves as a valuable proline analogue in this context. nih.gov As a conformationally restricted amino acid, its incorporation can help to stabilize specific secondary structures, such as β-turns, which are often involved in molecular recognition processes. enamine.net The N-acetylation cap can further influence the molecule's properties by removing the charge of the secondary amine and adding a hydrogen bond acceptor, which can alter its interaction with biological targets and improve its metabolic stability. The expanded six-membered ring of homoproline (compared to proline's five-membered ring) also provides a different geometric constraint, offering chemists a tool to fine-tune the three-dimensional structure of a peptide. sigmaaldrich.com

Relevance to Natural Product Research

Natural products remain a vital source for the discovery of new chemical entities and drug leads. nih.gov this compound has been identified as a constituent in certain natural sources, underscoring its relevance in this field.

Recent analytical studies have detected this compound in plant-based materials. For instance, it was identified as a chemical component in an extract from celery (Apium graveolens) seeds during a screening for compounds with potential anti-liver fibrosis activity. nih.gov Furthermore, research into the chemical changes that occur during the processing of ginseng into black ginseng revealed the presence of this compound. nih.gov Its formation in black ginseng is likely a result of reactions, such as the Maillard reaction, that occur during the heating and steaming process. nih.gov The discovery of this compound in these contexts highlights its place within the broader metabolome of plants and processed natural products.

Table 1: Identification of this compound in Natural Products

| Natural Source | Context of Identification | Reference |

|---|---|---|

| Celery (Apium graveolens) Seeds | Identified in an ethanol (B145695) extract during screening for active ingredients. | nih.gov |

| Black Ginseng | Detected as a component formed during the processing of fresh ginseng. | nih.gov |

Structural Analogues and Related Chemical Entities in Scholarly Inquiry

The scientific interest in this compound is part of a broader investigation into related proline analogues and N-acetylated amino acids. These compounds are studied to understand structure-activity relationships and to develop new molecules with specific properties. mdpi.com

Key structural analogues include:

Other Proline Analogues : A wide variety of proline analogues have been synthesized to explore different conformational restrictions. These include compounds with altered ring sizes, such as azetidine-2-carboxylic acid (a four-membered ring) and pipecolic acid (a six-membered ring, same as homoproline), as well as substituted prolines like hydroxyprolines. sigmaaldrich.commdpi.com These analogues are crucial tools for probing the structural requirements of peptide-protein interactions. nih.govsigmaaldrich.com

Homoproline Derivatives : Beyond N-acetylation, other derivatives of homoproline are actively researched. mdpi.comacs.orgmmsl.cz These include polysubstituted homoprolines and those designed for specific catalytic or synthetic applications. mdpi.comeurekaselect.com

N-Acetylated Amino Acids : The broader class of N-acetylated amino acids is a significant area of research. nih.govresearchtrends.netnih.gov N-acetylation is a common biological modification, and compounds like N-acetylcysteine and N-acetylglutamate have established roles in biochemistry and medicine. researchgate.netresearchtrends.net Research into this class helps to elucidate metabolic pathways and the biological roles of acetylation. nih.gov

Table 2: Selected Structural Analogues of this compound and Their Significance

| Compound Class | Example | Significance in Research | Reference |

|---|---|---|---|

| Proline Analogues (Ring Size Variation) | Azetidine-2-carboxylic acid | Used to create tighter conformational constraints in peptidomimetics. | sigmaaldrich.com |

| Proline Analogues (Ring Substitution) | trans-4-Hydroxy-L-proline | A natural component of collagen; used to study protein structure and stability. | sigmaaldrich.com |

| Homoproline Derivatives | Polysubstituted homoprolines | Synthesized to create chemical diversity for drug discovery and as precursors for other complex molecules. | mdpi.com |

| N-Acetylated Amino Acids | N-Acetylcysteine | A well-known compound used both as a medication and a research tool to study oxidative stress. | researchgate.netresearchtrends.net |

Structure

3D Structure

Properties

Molecular Formula |

C8H13NO3 |

|---|---|

Molecular Weight |

171.19 g/mol |

IUPAC Name |

2-(1-acetylpyrrolidin-2-yl)acetic acid |

InChI |

InChI=1S/C8H13NO3/c1-6(10)9-4-2-3-7(9)5-8(11)12/h7H,2-5H2,1H3,(H,11,12) |

InChI Key |

DWADYZCPVLAXOZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CCCC1CC(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization of N Acetylhomoproline

Stereoselective and Enantioselective Synthetic Routes to N-Acetylhomoproline and its Derivatives

The creation of enantiomerically pure this compound, which is also known as N-acetyl-L-pipecolic acid, relies on methods that can precisely control the stereochemistry at the α-carbon. The core of these syntheses is the formation of the chiral homoproline (pipecolic acid) ring, which is subsequently acetylated.

Asymmetric catalysis is a powerful strategy for establishing the key stereocenter in homoproline. Organocatalysis, in particular, has proven effective. An intramolecular heteroatom Michael addition, catalyzed by a chiral amine, can construct the piperidine (B6355638) ring system from an appropriate enal precursor with high enantioselectivity. nih.govacs.org This method has been successfully applied to the synthesis of homoproline, which can then be N-acetylated to yield the final product. nih.govacs.org The process often involves the cyclization of an amine onto an α,β-unsaturated aldehyde, mediated by a chiral catalyst to form an enantioenriched cyclic aldehyde, which is then oxidized to the carboxylic acid. acs.org

Another catalytic approach involves the asymmetric hydrogenation of cyclic imines or related precursors. While specific examples for this compound are not extensively detailed, the asymmetric synthesis of related pipecolic acid derivatives often employs transition metal catalysts with chiral ligands to achieve high enantiomeric excess. rsc.org Ring-closing metathesis (RCM) is another key catalytic transformation used. For instance, a diastereoselective conjugate addition of a chiral lithium amide to an α,β-unsaturated ester, followed by RCM using a ruthenium catalyst like Grubbs' catalyst, can efficiently form the N-protected cyclic β-amino ester, which is a precursor to the homoproline skeleton. thieme-connect.com

| Catalytic Method | Catalyst/Reagent | Key Transformation | Reported Efficiency | Reference |

|---|---|---|---|---|

| Organocatalyzed Michael Addition | Chiral Prolinol-derived Amine | Intramolecular cyclization of an enal | High enantioselectivity (ee) | nih.govacs.org |

| Ring-Closing Metathesis (RCM) | Grubbs' Ruthenium Catalyst | Formation of piperidine ring from a diene | 77% yield, >95% de | thieme-connect.com |

| Asymmetric aza-Diels–Alder | Chiral auxiliary on imine | Cycloaddition to form piperidine ring | ~50% yield, >95% de | rsc.org |

The chiral pool strategy utilizes readily available, enantiomerically pure natural products as starting materials. bccollegeasansol.ac.in Amino acids such as L-lysine and L-glutamic acid are common precursors for homoproline synthesis. nih.govnsf.govarkat-usa.org

A prominent route starts from D- or L-aminoadipic acid, a six-carbon amino acid that can be sourced from the enzymatic cleavage of cephalosporin (B10832234) C. nih.govarkat-usa.org This precursor can be converted into an enantiomerically pure pipecolic acid derivative through esterification and subsequent cyclization to form the lactam, (R)-methyl 6-oxopipecolate. beilstein-journals.org This key intermediate allows for further modifications. beilstein-journals.org Another approach begins with L-aspartic acid, transforming it into a biselectrophile that rearranges via an aziridinium (B1262131) intermediate and cyclizes to a pyrrolidinium (B1226570) salt, which serves as a common precursor for both proline and homoproline syntheses. researchgate.net

Carbohydrates and other hydroxy acids, like L-tartaric acid, also serve as versatile chiral starting points. sci-hub.seresearchgate.net For example, a synthesis of (S)-homopipecolic acid was achieved starting from trans-(2S,4R)-4-hydroxyproline through key steps including a regioselective Baeyer-Villiger reaction and ring-closing metathesis. researchgate.net These methods capitalize on the inherent chirality of the starting material to ensure the stereochemical integrity of the final this compound product. acs.org

| Chiral Starting Material | Key Intermediate | Synthetic Strategy | Reference |

|---|---|---|---|

| (R)-α-Aminoadipic Acid | (R)-Methyl 6-oxopipecolate | Lactamization followed by reduction/modification | nih.govarkat-usa.orgbeilstein-journals.org |

| L-Aspartic Acid | Pyrrolidinium salt via aziridinium intermediate | Rearrangement and ring closure | researchgate.net |

| L-Lysine | L-Pipecolic acid (L-Homoproline) | Biocatalytic deaminative cyclization | google.com |

| (2S,4R)-4-Hydroxyproline | Unsaturated ester for RCM | Baeyer-Villiger reaction and Ring-Closing Metathesis | researchgate.net |

Novel Reaction Pathways for this compound Formation

Beyond traditional methods, novel reaction pathways are being explored to synthesize the homoproline core. One such approach involves the 1,3-dipolar cycloaddition of cyclic nitrones, derived from chiral pool molecules, onto alkenes like bicyclopropylidene. nih.gov This is followed by a trifluoroacetic acid-induced rearrangement to furnish α-cyclopropyl-β-homoprolines with high stereocontrol. nih.gov

Biocatalysis offers a green and efficient alternative. mdpi.comdntb.gov.ua For instance, lysine (B10760008) cyclodeaminase can effectively convert L-lysine directly into L-pipecolic acid (homoproline) in a single step with high conversion rates. google.com This enzymatic pathway represents a highly efficient route that avoids complex protection and deprotection steps common in chemical synthesis. google.com Furthermore, engineered proline hydroxylase enzymes have shown the ability to act on (S)-pipecolic acid, demonstrating the potential for biocatalytic functionalization to create derivatives like hydroxypipecolic acids. google.com

Intramolecular C–H insertion reactions mediated by rhodium alkyl nitrenes represent another advanced strategy for constructing the homoproline ring with high diastereoselectivity. researchgate.net Tandem reactions, such as a Strecker reaction followed by intramolecular nucleophilic cyclization, have also been employed to create conformationally restricted pipecolic acid analogues. acs.org

Functionalization Strategies for Mechanistic Probes and Academic Applications

To investigate the biological roles and mechanisms of action of molecules like this compound, it is often necessary to modify their structure by introducing specific labels or probes.

Isotopic labeling is a fundamental technique for tracing the metabolic origins of natural products. nih.gov To elucidate the biosynthetic pathway of this compound in an organism, one could use stable isotope-labeled precursors in the growth medium. thermofisher.comnih.gov For example, feeding an organism a medium containing uniformly ¹³C-labeled glucose ([U-¹³C]-glucose) or ¹⁵N-labeled ammonium (B1175870) salts would result in the incorporation of these heavy isotopes into the final this compound molecule. sigmaaldrich.com

By analyzing the resulting labeled compound with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the pattern of isotope incorporation can be determined. nih.govchempep.com This pattern provides direct evidence of the metabolic precursors. For instance, if this compound is derived from lysine, feeding with specifically labeled lysine would result in a predictable labeling pattern in the homoproline ring. This approach, known as stable isotope labeling by amino acids in cell culture (SILAC) in proteomics, can be adapted for metabolomics to map biosynthetic networks. nih.gov

For applications in chemical biology, it is useful to attach spectroscopic probes to this compound. These probes can report on the molecule's local environment or enable its detection and visualization. Unnatural amino acids (UAAs) with unique spectroscopic properties can be used as probes. upenn.edu

Common strategies for functionalization include:

Fluorophores: Attaching a fluorescent dye, often via the carboxylic acid group of this compound, allows for fluorescence microscopy imaging or fluorescence polarization assays to study binding interactions.

Nitrile Groups: A nitrile (C≡N) group can be introduced as a vibrational probe. biorxiv.org Its stretching frequency in infrared (IR) spectroscopy is highly sensitive to the local electrostatic environment, providing a non-perturbative way to probe hydration and binding events. upenn.edu

Spin Labels: For Electron Paramagnetic Resonance (EPR) spectroscopy, a stable nitroxide radical like TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) can be incorporated. nih.gov While direct incorporation into the ring is complex, derivatizing this compound with a spin-labeled moiety at the carboxyl group would allow for distance and dynamics measurements in its bound state. nih.gov

These functionalization strategies transform this compound from a simple chemical entity into a powerful tool for probing complex biological systems. frontiersin.org

Mechanistic Studies of N Acetylhomoproline S Chemical Reactivity and Transformations

Reaction Kinetics and Thermodynamic Profiles of N-Acetylhomoproline-Involved Processes

The study of reaction kinetics is fundamental to understanding the rates of chemical processes involving this compound and the factors that influence them. europa.eulibretexts.org Such studies would involve monitoring the concentration of this compound and any other reactants over time to determine the reaction's rate law. The rate law provides a mathematical expression of how the rate depends on the concentration of each species and is used to calculate the rate constant (k), a key indicator of reaction speed. libretexts.orglibretexts.org

Thermodynamic profiles would quantify the energy changes associated with reactions of this compound. The primary thermodynamic parameters of interest are the enthalpy of reaction (ΔH), which measures the heat flow; the entropy of reaction (ΔS), which describes the change in disorder; and the Gibbs free energy of reaction (ΔG), which indicates the spontaneity of the process. wayne.edunist.gov These values are critical for predicting the feasibility and equilibrium position of a reaction.

Table 1: Illustrative Template for Reaction Kinetics Data

This table illustrates the type of data that would be collected to describe the kinetics of a hypothetical reaction involving this compound. The order of reaction for each reactant indicates how its concentration affects the rate, while the rate constant provides a specific measure of the reaction's speed under given conditions.

| Reactant | Hypothetical Order of Reaction | Hypothetical Rate Constant (k) |

| This compound | Data not available | Data not available |

| Co-reactant | Data not available | Data not available |

Table 2: Illustrative Template for Thermodynamic Profile

This table shows the key thermodynamic parameters that would be determined for a reaction involving this compound. These values would define the energetic landscape of the transformation.

| Thermodynamic Parameter | Hypothetical Value |

| Enthalpy of Reaction (ΔH) | Data not available |

| Entropy of Reaction (ΔS) | Data not available |

| Gibbs Free Energy of Reaction (ΔG) | Data not available |

Elucidation of Molecular Reaction Mechanisms Involving this compound

Determining the molecular mechanism of a reaction provides a detailed, step-by-step description of how chemical bonds are broken and formed. libretexts.org For this compound, with its secondary amide, carboxylic acid, and piperidine (B6355638) ring functional groups, several reaction pathways are conceivable. These could include nucleophilic substitutions, where the nitrogen or oxygen atoms act as nucleophiles, or reactions involving the carboxyl group, such as esterification. masterorganicchemistry.comyoutube.com

The elucidation of these mechanisms would typically involve a combination of kinetic studies, the identification of any reaction intermediates, and stereochemical analysis of the products. saskoer.camasterorganicchemistry.com Techniques such as isotopic labeling could also be employed to trace the path of atoms throughout the reaction.

Interaction Dynamics with Model Catalytic Systems

To understand the potential biological or industrial relevance of this compound, it is important to study its interactions with catalytic systems. This could involve investigating its behavior as a substrate for an enzyme or its role in a synthetically catalyzed process.

Conformational Analysis and Interconversion Mechanisms of this compound

Conformational analysis focuses on the different three-dimensional shapes, or conformers, that a molecule can adopt through the rotation of its single bonds. libretexts.org The piperidine ring of the homoproline moiety in this compound can exist in various conformations, most notably chair and boat forms. wikipedia.org The relative orientations of the N-acetyl and carboxyl substituents will also give rise to a complex conformational landscape.

The preferred conformations and the energy barriers between them would be determined using a combination of experimental techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, and theoretical calculations. auremn.org.brnih.gov The conformational preferences of this compound are of significant interest as they can profoundly impact its reactivity and biological function. imperial.ac.uk

Table 3: Illustrative Template for Conformational Analysis Data

This table provides a template for the kind of data that would be generated from a conformational analysis of this compound, showing the relative energies and populations of its different stable conformers.

| Conformer | Hypothetical Relative Energy (kcal/mol) | Hypothetical Dihedral Angles (°) | Hypothetical Population (%) |

| Chair Conformer 1 | Data not available | Data not available | Data not available |

| Chair Conformer 2 | Data not available | Data not available | Data not available |

| Boat Conformer | Data not available | Data not available | Data not available |

| Twist-Boat Conformer | Data not available | Data not available | Data not available |

Roles in Non Human Biological Systems and Biochemical Research Tools

Occurrence and Metabolic Pathways in Microorganisms and Plants

N-acetylhomoproline has been identified as a naturally occurring compound in at least two species within the plant kingdom. However, information regarding its presence in microorganisms is not currently available in the scientific literature.

Occurrence in Plants

The presence of this compound has been confirmed in the seeds of celery (Apium graveolens L.) and in processed ginseng. A metabolomic analysis of celery seeds detected this compound as one of its chemical constituents. In the case of ginseng (Panax ginseng), the compound was identified during the analysis of black ginseng, a product created by repeatedly steaming and drying fresh ginseng. nih.gov The process of creating black ginseng involves the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars at high temperatures. nih.gov This suggests that this compound in this context could be a product of this chemical transformation rather than a direct result of a biological metabolic pathway.

Metabolic Pathways

Detailed metabolic pathways for the biosynthesis and degradation of this compound in plants have not yet been fully elucidated. However, its structure provides clues to its likely origin. This compound is the N-acetylated form of homoproline, which is also known as pipecolic acid. In plants, pipecolic acid is a crucial signaling molecule involved in systemic acquired resistance (SAR), a broad-spectrum defense mechanism against pathogens. nih.gov

The biosynthesis of pipecolic acid in plants is known to start from the amino acid L-lysine. nih.gov The pathway involves two key enzymes: AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1) and SAR-DEFICIENT 4 (SARD4). ALD1, a lysine (B10760008) aminotransferase, converts lysine into an intermediate that is then reduced by SARD4 to form pipecolic acid. elsevierpure.com It is scientifically plausible that this compound is synthesized in a subsequent step via the action of an N-acetyltransferase enzyme, which would transfer an acetyl group from acetyl-CoA to the secondary amine of the pipecolic acid ring. However, the specific enzyme responsible for this proposed acetylation has not been identified.

Further research is required to isolate the enzymes and genes involved in this compound metabolism and to understand its physiological role and regulation within these plants.

Enzyme-Substrate Relationships and Inhibition Kinetics in Isolated Systems (non-human)

Currently, there is a lack of specific research in the public domain detailing the enzyme-substrate relationships or inhibition kinetics of this compound. Scientific studies investigating this compound as a substrate for specific enzymes or as an inhibitor to characterize enzyme active sites and reaction mechanisms have not been identified. Therefore, no data on kinetic parameters such as the Michaelis constant (Km), maximum velocity (Vmax), or inhibition constants (Ki) are available.

Application as a Structural Mimic in Peptidomimetic Research (academic tool focus)

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved stability and bioavailability. Cyclic amino acids are often used as scaffolds in this field to constrain the conformation of a molecule. escholarship.orgresearchgate.netnih.govnih.gov While the parent structure of this compound, pipecolic acid, is known for its utility in inducing specific secondary structures in peptide design, a review of the available literature indicates that this compound itself has not been specifically documented as a structural mimic or tool in peptidomimetic research.

Contributions to Biosynthetic Pathway Elucidation in Model Organisms

The use of molecules as probes or tracers is a common strategy to elucidate complex biosynthetic pathways. However, there is no available scientific evidence to suggest that this compound has been utilized as a tool for this purpose in any model organism. Its role, if any, in contributing to the understanding of how other natural products are synthesized has not been reported.

Advanced Analytical and Spectroscopic Research Methodologies for N Acetylhomoproline

High-Resolution Spectroscopic Techniques for Structural Elucidation of Complex Adducts (e.g., protein-ligand, supramolecular assemblies)

High-resolution spectroscopy, particularly Nuclear Magnetic Resonance (NMR), is a powerful tool for investigating the three-dimensional structure and dynamic interactions of molecules like N-acetylhomoproline at an atomic level. It is indispensable for characterizing complex adducts, such as those formed with proteins or within supramolecular structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information on the chemical environment of individual atoms within a molecule. For a molecule like this compound, ¹H and ¹³C NMR are fundamental for confirming its chemical structure. In the context of complex adducts, more advanced multi-dimensional NMR techniques are employed.

Protein-Ligand Interactions: When this compound binds to a protein, changes in the chemical shifts of its atoms, as well as those of the protein's amino acid residues at the binding interface, can be observed. frontiersin.org Chemical Shift Perturbation (CSP) mapping is a primary NMR method used to identify the binding site on a protein. frontiersin.orgbeilstein-journals.org In a typical ¹H-¹⁵N HSQC experiment on an isotopically labeled protein, the addition of a ligand like this compound would cause specific amide peaks of the protein's backbone to shift, identifying the amino acids involved in the interaction. beilstein-journals.orgmdpi.com

Conformational Isomerism: The N-acetylated pyrrolidine (B122466) ring, present in both N-acetylproline and this compound, can exist in two distinct conformations (cis and trans) due to restricted rotation around the acetyl-nitrogen bond. odinity.comresearchgate.net NMR is highly effective at distinguishing and quantifying these isomers. odinity.comresearchgate.net The relative populations of the cis and trans isomers can be influenced by solvent polarity and pH, which in turn affects the molecule's shape and its ability to bind to a protein receptor. odinity.com A study on N-acetyl-L-proline demonstrated that the proportion of the cis conformer increases significantly in polar, basic conditions compared to nonpolar, acidic conditions. odinity.com This conformational equilibrium is a critical factor in its biological activity and interactions.

Below is a table of representative ¹H NMR data for N-acetyl-L-proline, illustrating the distinct chemical shifts for the cis and trans conformers in different solvent environments. This data exemplifies the level of detail achievable with high-resolution NMR that would be applicable to this compound.

| Solvent System | Isomer | Proton | Chemical Shift (ppm) | % Population |

|---|---|---|---|---|

| Benzene/CDCl₃ (pH 2) | trans | α-CH | 4.60 | cis: 10.9% trans: 89.1% |

| cis | α-CH | 4.95 | ||

| D₂O (pH 7) | trans | α-CH | 4.40 | cis: 56.2% trans: 43.8% |

| cis | α-CH | 4.65 | ||

| Acetone-d₆ | trans | α-CH | 4.45 | cis: 25.1% trans: 74.9% |

| cis | α-CH | 4.65 |

Data adapted from a study on the cis-trans equilibrium of N-Acetyl-L-Proline, demonstrating how solvent affects conformational populations. odinity.com

Supramolecular Assemblies: NMR can also characterize the formation of larger, non-covalently bonded supramolecular structures. Changes in chemical shifts, signal broadening, and Nuclear Overhauser Effect (NOE) data can reveal how individual this compound molecules orient themselves within an assembly and identify the specific intermolecular interactions that stabilize the complex.

Hyphenated Chromatographic-Spectrometric Approaches for Complex Mixture Analysis (e.g., metabolomics in non-human systems)

Hyphenated techniques, which couple a separation method like chromatography with a detection method like mass spectrometry, are essential for the identification and quantification of specific molecules within complex biological samples. rsc.org These approaches are central to metabolomics, the large-scale study of small molecules within cells, tissues, or organisms. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for analyzing N-acetylated amino acids in biological fluids. nih.govnih.gov The liquid chromatography step separates the components of the mixture, and the mass spectrometer detects and helps identify them based on their mass-to-charge ratio (m/z).

Metabolite Identification: In a typical metabolomics workflow, this compound would first be separated from other metabolites by LC. Upon entering the mass spectrometer, it would be ionized (e.g., by electrospray ionization, ESI) to form a protonated molecule [M+H]⁺.

Structural Confirmation: Tandem mass spectrometry (MS/MS) is then used for structural confirmation. The [M+H]⁺ ion is selected and fragmented, and the resulting pattern of fragment ions serves as a structural fingerprint. A comprehensive study on various N-acetyl amino acids identified characteristic fragmentation patterns, including the neutral loss of water (H₂O) and ketene (B1206846) (C₂H₂O). nih.gov These specific fragmentation pathways provide high confidence in the identification of N-acetylated compounds in complex mixtures. nih.gov

The table below summarizes common mass spectral fragments observed for N-acetyl amino acids, which would be characteristic for identifying this compound.

| Precursor Ion | Characteristic Neutral Loss | Resulting Fragment | Significance |

|---|---|---|---|

| [M+H]⁺ | H₂O (18 Da) | [M+H - H₂O]⁺ | Indicates presence of a carboxylic acid group. |

| [M+H]⁺ | C₂H₂O (42 Da) | [M+H - C₂H₂O]⁺ | Indicates loss of the acetyl group as ketene. nih.gov |

| [M+H]⁺ | H₂O + CO (46 Da) | Immonium Ion | Characteristic fragment related to the amino acid core. nih.gov |

Based on fragmentation patterns identified for a range of N-acetyl amino acids. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile or semi-volatile compounds, GC-MS is another valuable hyphenated technique. This compound would typically require a chemical derivatization step to increase its volatility before injection into the gas chromatograph. This method has been successfully used to quantify the related compound N-nitrosoproline in human urine, demonstrating its utility for analyzing proline derivatives in biological matrices. researchgate.net Isotope dilution GC-MS, where a stable isotope-labeled version of the target molecule is used as an internal standard, allows for highly accurate quantification. researchgate.net

Chiroptical Spectroscopy for Configurational and Conformational Studies

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. vanderbilt.edu These methods are exceptionally sensitive to both the absolute configuration (e.g., L or D) and the solution-state conformation of chiral molecules like this compound.

Circular Dichroism (CD) Spectroscopy

Absolute Configuration: For amino acids and their derivatives, the n → π* electronic transition of the carboxyl group chromophore gives rise to a CD signal, known as a Cotton effect, in the far-UV region (around 200-220 nm). rsc.org Studies on a wide range of L-amino acids have shown that they typically exhibit a positive Cotton effect in this region, and the position of the maximum absorption can be sensitive to pH. rsc.org For N-acetyl-L-homoproline, a positive Cotton effect would be expected, confirming its L-configuration.

Conformational Analysis: The shape and intensity of CD spectra are highly dependent on the molecule's conformation. The equilibrium between cis and trans conformers of this compound would result in a distinct CD spectrum that is a population-weighted average of the spectra of the individual isomers. By combining experimental CD data with computational modeling, it is possible to deduce the preferred conformations in solution and study how factors like solvent or temperature affect the conformational landscape. researchgate.net

The following table presents CD data for L-alanine and L-proline, illustrating the characteristic positive Cotton effect for L-amino acids.

| Compound | Solvent/Condition | λmax (nm) | Molar Ellipticity [θ] |

|---|---|---|---|

| L-Alanine | Water (pH 6) | 199 | +1800 |

| 0.1M HCl (pH 1) | 204 | +1900 | |

| L-Proline | Water (pH 6) | 200 | +3400 |

| 0.1M HCl (pH 1) | 210 | +4000 |

Data from a study on the circular dichroism of less common amino acids, showing the typical spectral features for L-amino acids. rsc.org

X-ray Crystallography of this compound in Supramolecular Assemblies or Co-crystals

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecular structure, including bond lengths, bond angles, and stereochemistry, can be constructed.

Molecular Conformation in the Solid State: The crystal structure would reveal the preferred conformation (cis or trans) of the N-acetyl group in the solid state. It would also detail the puckering of the pyrrolidine ring.

Intermolecular Interactions: Crystallography provides a precise map of the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that govern how molecules pack together to form a crystal lattice or a co-crystal. For this compound, the carboxylic acid and acetyl groups are key sites for hydrogen bonding, which would be critical in the formation of supramolecular assemblies. Studies on other N-acetylated molecules have shown that the acetyl group can significantly influence crystal packing and stabilize structures through specific hydrogen bonds and hydrophobic interactions. nih.gov

The crystallographic data for N-acetyl-L-proline is summarized in the table below.

| Parameter | Value for N-Acetyl-L-proline |

|---|---|

| Database ID | COD 2019244 |

| Formula | C₇H₁₁NO₃ |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁ 1 |

| Unit Cell a (Å) | 5.8899(3) |

| Unit Cell b (Å) | 10.3601(5) |

| Unit Cell c (Å) | 6.3861(3) |

| Unit Cell β (°) | 101.996(4) |

Data retrieved from the Crystallography Open Database (COD) for N-acetyl-L-proline. nih.gov

Computational and Theoretical Investigations of N Acetylhomoproline

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of N-acetylhomoproline. These calculations can elucidate the molecule's electronic structure, preferred conformations, and reactivity.

Detailed research findings on proline analogs suggest that for this compound, DFT calculations would focus on several key areas. nih.gov One primary area is the conformational preference of the piperidine (B6355638) ring and the orientation of the N-acetyl group. The larger and more flexible six-membered ring of homoproline (pipecolic acid) compared to proline's five-membered ring is expected to result in a more complex conformational landscape. beilstein-journals.org

Reactivity Descriptors: Quantum chemical calculations can determine a range of reactivity descriptors that predict how this compound will behave in chemical reactions. These descriptors are derived from the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

A hypothetical set of calculated reactivity descriptors for this compound, based on trends observed for similar N-acetylated amino acids, is presented below. These values are typically calculated using DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). mdpi.com

| Descriptor | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. A higher value suggests greater reactivity as a nucleophile. |

| LUMO Energy | -0.8 eV | Indicates the molecule's ability to accept electrons. A lower value suggests greater reactivity as an electrophile. |

| HOMO-LUMO Gap (ΔE) | 5.7 eV | Relates to the molecule's kinetic stability and polarizability. A larger gap implies higher stability. |

| Ionization Potential (I) | 6.5 eV | The energy required to remove an electron; directly related to the HOMO energy. |

| Electron Affinity (A) | 0.8 eV | The energy released when an electron is added; related to the LUMO energy. |

| Global Hardness (η) | 2.85 eV | Measures resistance to change in electron distribution. Calculated as (I-A)/2. |

| Chemical Potential (μ) | -3.65 eV | Represents the "escaping tendency" of electrons. Calculated as -(I+A)/2. |

| Electrophilicity Index (ω) | 2.34 eV | A measure of the molecule's ability to act as an electrophile. Calculated as μ²/2η. |

These are illustrative values based on related compounds and would require specific DFT calculations for this compound for verification.

Molecular Dynamics Simulations of this compound Interactions with Macromolecules (as a research probe)

Molecular dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. mpg.de For this compound, MD simulations can be particularly insightful when investigating its role as a research probe interacting with macromolecules like proteins or nucleic acids.

When this compound is used to probe binding sites or allosteric regions of a protein, MD simulations can provide a dynamic picture of the interaction. These simulations can reveal:

Binding Stability: How strongly and for how long this compound remains bound to a specific site on a macromolecule.

Conformational Changes: How the binding of this compound induces structural changes in the macromolecule, and vice-versa. nih.gov

Solvation Effects: The role of water molecules in mediating the interaction between this compound and the macromolecule.

For example, in a simulation of this compound interacting with an enzyme, researchers could track the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess the stability of the complex. They could also analyze hydrogen bond formation and hydrophobic contacts to understand the key drivers of the binding event. acs.org

| Simulation Parameter | Information Gained | Typical Analysis Method |

| RMSD of Ligand | Stability of the ligand's position in the binding pocket. | Plot of RMSD vs. Simulation Time |

| RMSF of Protein Residues | Flexibility of different parts of the protein upon ligand binding. | Plot of Root Mean Square Fluctuation vs. Residue Number |

| Hydrogen Bonds | Specific polar interactions stabilizing the complex. | Hydrogen Bond Occupancy Analysis |

| van der Waals Energy | Contribution of non-polar interactions to binding. | Energy Decomposition Analysis |

In Silico Conformational Analysis and Energy Landscapes

In silico conformational analysis involves computationally exploring the different spatial arrangements (conformations) of a molecule and their corresponding energies. Current time information in Washoe County, US. The goal is to identify the most stable, low-energy conformations and to understand the energy barriers between them. This information is often visualized as a potential energy surface (PES) or an energy landscape.

For this compound, the key degrees of freedom include the puckering of the six-membered piperidine ring and the rotation around the C-N bond of the acetyl group (cis/trans isomerism). beilstein-journals.org Unlike the five-membered ring of proline, which has a limited set of "up" and "down" pucker conformations, the six-membered ring of homoproline can adopt more varied conformations, such as chair, boat, and twist-boat forms.

Computational studies on N-acyl pipecolic acid derivatives indicate that the carboxylate group often prefers an axial position to avoid steric strain. beilstein-journals.org The energy landscape would reveal the relative stabilities of these different ring puckers in combination with the cis and trans isomers of the N-acetyl group.

Hypothetical Energy Landscape Data for this compound: This table illustrates the kind of data that would be generated from a conformational analysis, showing the relative energies of different conformers.

| Conformer (Ring Pucker - Amide Isomer) | Relative Energy (kcal/mol) | Predicted Population (at 298 K) |

| Chair - trans | 0.00 | ~ 75% |

| Chair - cis | 1.20 | ~ 12% |

| Twist-Boat - trans | 2.10 | ~ 2% |

| Boat - trans | 3.50 | < 1% |

| Twist-Boat - cis | 3.80 | < 1% |

Note: These values are hypothetical and serve to illustrate the expected outcome of such an analysis. The trans isomer is generally favored in N-acetylated prolines and their analogs. nih.govnih.gov

Prediction of Spectroscopic Signatures from First Principles

First-principles calculations, which are based on quantum mechanics without reliance on experimental data, can be used to predict various spectroscopic signatures of this compound. mpg.de This is particularly valuable for identifying the molecule in complex mixtures or for interpreting experimental spectra.

NMR Spectroscopy: One of the most powerful applications is the prediction of Nuclear Magnetic Resonance (NMR) spectra. By calculating the magnetic shielding constants for each nucleus (¹H, ¹³C, ¹⁵N) in different stable conformations, a population-weighted average spectrum can be generated. This theoretical spectrum can then be compared to experimental data to confirm the structure and to gain insight into the conformational populations in solution. nih.gov For instance, the calculated J-couplings (spin-spin coupling constants) are highly sensitive to the dihedral angles within the piperidine ring and can be used to determine its preferred pucker. acs.org

Vibrational Spectroscopy (IR and Raman): Theoretical calculations can also predict the vibrational frequencies and intensities of this compound, corresponding to its Infrared (IR) and Raman spectra. By analyzing the vibrational modes, specific peaks can be assigned to the stretching and bending of particular chemical bonds, such as the C=O of the amide and carboxylic acid groups, and the C-N bonds. This aids in the structural characterization of the molecule. ethz.ch

Hypothetical Predicted Spectroscopic Data:

| Spectroscopy Type | Predicted Feature | Structural Correlation |

| ¹H NMR | Chemical Shift of Hα (~4.5 ppm) | Sensitive to cis/trans isomerism and ring pucker. |

| ¹³C NMR | Chemical Shift of C=O (amide) (~172 ppm) | Differentiates from the carboxylic acid carbonyl. |

| IR Spectroscopy | Amide I band (~1650 cm⁻¹) | C=O stretching of the N-acetyl group. |

| IR Spectroscopy | O-H stretch (~3300-2500 cm⁻¹) | Characteristic broad peak of the carboxylic acid. |

| Raman Spectroscopy | Ring breathing modes (~800-900 cm⁻¹) | Correlates with the piperidine ring conformation. |

These are representative values. Actual spectra would be calculated for specific conformers and solvent conditions.

Emerging Research Frontiers and Future Directions

Development of Novel Synthetic Approaches for N-Acetylhomoproline Analogues and Derivatives

The generation of this compound analogues and derivatives with tailored functionalities is a cornerstone for exploring their full potential. Current research efforts are moving beyond classical synthetic routes to embrace more sophisticated and efficient strategies.

One promising avenue is the use of multicomponent reactions, such as the Ugi four-component reaction (Ugi-4CR). This approach allows for the one-pot synthesis of complex molecules from simple starting materials. For instance, a similar strategy has been successfully employed for the synthesis of fully protected N-acetylcysteine and glutathione (B108866) derivatives, showcasing the potential of this method for generating a diverse library of this compound analogues with various substitutions. rsc.org Another relevant strategy involves the three-component condensation of aryl(heteroaryl)aldehydes, asparagine, and N-methylmaleimide to create polysubstituted homoproline analogs. nih.gov These methods offer significant advantages in terms of efficiency and molecular diversity.

Furthermore, the development of chemoenzymatic synthetic routes presents a powerful tool for producing functionalized derivatives. A robust chemoenzymatic synthesis has been developed for an expanded library of N-acetyl muramic acid (NAM) derivatives, a component of bacterial cell walls. nih.govnih.gov This strategy, which combines chemical synthesis with the use of permissive enzymes, allows for the introduction of various functional groups at specific positions on the molecule. nih.govnih.gov Such an approach could be adapted for this compound to create a range of derivatives for various research purposes.

The precise synthesis of polymers and polypeptides incorporating this compound or its analogues is another active area of research. Techniques like photoinduced electron/energy transfer-reversible addition–fragmentation chain transfer (PET-RAFT) polymerization have been used to create well-defined polymers from N-acryloyl amino acids. rsc.org Similarly, the controlled polymerization of amino acid N-carboxyanhydrides (NCAs) at low temperatures offers a way to produce homo- and copolypeptides with low polydispersities. rsc.org These polymerization techniques could be harnessed to synthesize novel materials with this compound as a key building block.

Future synthetic strategies are likely to focus on achieving high stereoselectivity, introducing a wider range of functional groups, and developing scalable and environmentally friendly processes. The table below summarizes some emerging synthetic approaches and their potential applications for creating this compound derivatives.

| Synthetic Approach | Description | Potential for this compound Derivatives |

| Multicomponent Reactions (e.g., Ugi-4CR) | One-pot reactions combining three or more starting materials to form a complex product, maximizing efficiency and diversity. rsc.orgbeilstein-journals.org | Rapid generation of a large library of this compound analogues with varied substituents for structure-activity relationship studies. |

| Chemoenzymatic Synthesis | A combination of chemical synthesis and enzymatic catalysis to achieve high selectivity and yield. nih.govnih.gov | Stereospecific synthesis of functionalized this compound derivatives for use as chiral building blocks or in biological probes. |

| Controlled/Living Radical Polymerization (e.g., PET-RAFT) | Polymerization techniques that allow for precise control over polymer chain length, architecture, and functionality. rsc.org | Creation of well-defined polymers with pendant this compound units for applications in materials science and biomedicine. |

| N-Carboxyanhydride (NCA) Polymerization | A method for synthesizing polypeptides and block copolymers from amino acid-derived NCAs. rsc.org | Synthesis of polypeptides and hybrid block copolymers containing this compound for creating novel biomaterials. |

Unexplored Mechanistic Pathways and Biological Interactions (non-human)

While some biological activities of this compound have been identified, its broader role in non-human biological systems remains largely uncharted territory. Emerging research is beginning to shed light on its potential involvement in microbial communication and plant biochemistry.

A significant area of investigation is the role of this compound and its structural relatives in bacterial quorum sensing (QS). QS is a cell-to-cell communication process that allows bacteria to coordinate gene expression in response to population density. nih.gov This communication is mediated by small signaling molecules, the most common of which in Gram-negative bacteria are N-acyl-homoserine lactones (AHLs). nih.govnih.govfrontiersin.org AHLs consist of a homoserine lactone ring, structurally related to homoproline, and an acyl side chain. frontiersin.org The specificity of this signaling is determined by the length and modification of the acyl chain. nih.gov Given the structural similarity, it is conceivable that this compound or its derivatives could modulate QS pathways, either as agonists or antagonists, thereby influencing bacterial behaviors such as biofilm formation and virulence factor production. frontiersin.org

The rhizosphere, the soil region directly influenced by plant roots, is a hub of complex interactions between plants and microbes. Amino acids and their derivatives are known to act as signaling molecules in this environment. nih.gov For example, some plant growth-promoting rhizobacteria exhibit chemotaxis towards amino acids. nih.gov The presence of this compound in plants like celery suggests it may play a role in these intricate communication networks, potentially influencing the composition and function of the root microbiome. nih.govwikipedia.org Further research is needed to elucidate the specific mechanisms by which this compound might mediate plant-microbe interactions.

The identification of this compound in processed black ginseng and its association with the regulation of signaling pathways such as the TNF, IL-17, MAPK, and PI3K-Akt pathways in human cell lines opens up questions about its broader biological activities. nih.gov While this finding is in a human cell context, it points towards the potential for this compound to interact with fundamental signaling cascades that are conserved across different species. Investigating these interactions in non-human model organisms could reveal novel biological functions.

Future research in this area will likely involve metabolomic studies to identify the presence and regulation of this compound in various non-human organisms, followed by genetic and biochemical experiments to unravel its specific molecular targets and mechanistic pathways.

Integration into Advanced Functional Materials Research (non-biomedical)

The unique chemical structure of this compound, featuring a cyclic amino acid backbone, makes it an intriguing candidate for the development of advanced functional materials with novel properties. britannica.comwikipedia.org While this area of research is still in its infancy, the principles of polymer chemistry and materials science provide a framework for its potential integration. wikipedia.orgktu.lt

One of the most promising avenues is the incorporation of this compound into polymers. wikipedia.orgwikipedia.org Amino acid-based polymers are known for their biocompatibility and unique physical and chemical properties, with applications in areas like drug delivery and chiral recognition. rsc.org By using this compound as a monomer or as a pendant group on a polymer backbone, it may be possible to create materials with tailored characteristics. For example, the chirality of this compound could be exploited to create polymers for enantioselective separations or as chiral catalysts. The synthesis of poly(N-acryloyl amino acid)s through techniques like photoinduced living polymerization demonstrates the feasibility of creating well-defined polymers from amino acid derivatives. rsc.org

The development of ionomeric nanofibers is another area where this compound could find application. mdpi.com Ionomers are polymers containing ionic groups, and when fabricated into nanofibers, they can exhibit enhanced mechanical properties, stability, and tailored functional properties. mdpi.com By functionalizing this compound with ionic groups, it could be incorporated into ionomeric systems for applications in membrane technology, sensors, or catalysis.

Furthermore, the self-assembly properties of this compound-containing peptides or polymers could be explored to create structured nanomaterials. The ability of certain molecules to spontaneously organize into well-defined structures is a key principle in bottom-up nanotechnology. udel.edu The specific stereochemistry and functional groups of this compound could direct the self-assembly process, leading to the formation of nanotubes, nanofibers, or other complex architectures for use in electronics or as templates for the synthesis of other materials.

The table below outlines potential non-biomedical applications of this compound in advanced functional materials, based on the properties of similar molecules.

| Potential Application Area | Rationale for this compound Integration |

| Chiral Polymers | The inherent chirality of this compound can be transferred to a polymer backbone, creating materials for enantioselective chromatography or asymmetric catalysis. rsc.org |

| Ionomeric Membranes | Functionalized this compound could be incorporated into ion-containing polymers to create membranes with specific ion-exchange properties for separation or energy applications. mdpi.com |

| Self-Assembling Nanomaterials | Peptides or polymers containing this compound may self-assemble into ordered nanostructures, offering a route to novel electronic or photonic materials. udel.edu |

| Functional Coatings | Polymers based on this compound could be used to create thin films and coatings with specific surface properties, such as altered hydrophobicity or chemical reactivity. |

Development of this compound-Based Research Tools and Probes

Chemical probes are indispensable tools in chemical biology for elucidating the function of proteins and other biomolecules in their native environment. nih.govoicr.on.ca The development of research tools and probes based on the this compound scaffold is a critical step towards understanding its molecular targets and biological roles.

An important class of such tools is activity-based probes (ABPs). ABPs are designed to covalently label the active site of a specific enzyme or class of enzymes, allowing for their detection and functional characterization in complex biological samples. nih.govnih.gov A typical ABP consists of three key components: a reactive "warhead" that binds to the enzyme's active site, a reporter tag for detection (such as a fluorophore or an alkyne for click chemistry), and often a photo-activatable group for covalent cross-linking. nih.govnih.gov

A hypothetical this compound-based ABP could be designed by incorporating these features onto the this compound core. For example, the acetyl group could be replaced with a more reactive moiety to act as a warhead, and an alkyne or a fluorophore could be attached to the proline ring. Such probes could be used to identify and profile enzymes that bind to or metabolize this compound.

Another type of research tool is the photo-affinity probe. These probes contain a photo-reactive group, such as a diazirine, that upon irradiation with UV light, forms a highly reactive species that can covalently bind to nearby molecules. nih.govnih.gov By attaching a diazirine and a clickable tag to this compound, researchers could create a tool to "fish out" its binding partners from a cell lysate. This chemical proteomics approach is powerful for target identification. nih.gov

The synthesis of functionalized derivatives, as discussed in section 7.1, is a prerequisite for the development of these probes. For instance, the chemoenzymatic synthesis of N-acetyl muramic acid derivatives with bio-orthogonal handles (like azides and alkynes) for fluorescent labeling of bacterial peptidoglycan provides a clear precedent for how this compound could be similarly modified. nih.govnih.gov

The development of these molecular tools will be instrumental in moving from observing the effects of this compound to understanding the precise molecular mechanisms that underpin its activity. The table below outlines the key components and potential applications of this compound-based research probes.

| Probe Component | Function | Example |

| Warhead | Binds to the active site of a target protein, often covalently. | A reactive group replacing the acetyl moiety to target specific enzymes. nih.gov |

| Reporter Tag | Enables detection and visualization of the probe-target complex. | An alkyne or azide (B81097) for "click" chemistry, or a fluorophore for direct imaging. nih.govnih.gov |

| Photo-reactive Group | Allows for light-induced covalent cross-linking to binding partners. | A diazirine or benzophenone (B1666685) group. nih.govnih.gov |

Q & A

Q. What methodologies assess this compound’s stability in in vivo vs. in vitro environments?

- Methodological Answer : For in vitro studies, use simulated physiological fluids (e.g., PBS with 10% serum). For in vivo, administer radiolabeled compound (³H or ¹⁴C) to model organisms and quantify metabolites via scintillation counting or PET imaging. Cross-validate with ex vivo tissue homogenate assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.